molecular formula C13H11ClN2O3 B1597042 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 478804-04-5

4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1597042
M. Wt: 278.69 g/mol
InChI Key: RXUQGVQIIDGAKT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole-2-carboxylic acid, which is a type of pyrrole. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a benzoylamino group, which is derived from benzoic acid, and a chloro group, which is a chlorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the benzoyl group, and the chlorine atom. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the electron-withdrawing benzoyl and chloro groups . These groups could potentially participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could potentially increase its solubility in water .

Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic and Anti-inflammatory Properties : Research has demonstrated the synthesis of pyrrole derivatives, including 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown significant anti-inflammatory and analgesic activities. The studies suggest that these compounds, when evaluated in animal models, exhibit high potency in assays such as the mouse phenylquinone writhing test and minimal gastrointestinal erosion upon chronic administration in rats. This indicates their potential as therapeutic agents for pain and inflammation (Muchowski et al., 1985).

  • Antibacterial and Antitumor Potential : Further derivatives synthesized from pyrrole-based acids have been assessed for their antibacterial activities, suggesting some compounds exhibit notable effectiveness against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007). Additionally, compounds derived from this class have shown potential in antitumor activities, providing a basis for novel antineoplastic agents (Nguyen et al., 1990).

  • Chemical Synthesis and Drug Development : The compound and its derivatives have been utilized in chemical synthesis processes to create more complex molecules. For instance, the synthesis of diaminomethylidene derivatives of tetronic acid showcases the compound's utility in generating novel chemical structures with potential biological applications (Prezent & Dorokhov, 2012). This underscores its importance in drug development and the creation of new therapeutic molecules.

  • Photoactive Materials and Sensors : The synthesis of derivatives also extends to the field of materials science, where compounds derived from 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid are investigated for their electrochromic properties and potential applications in sensors. This demonstrates the compound's versatility beyond pharmacological applications (Almeida et al., 2017).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of pyrrole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could potentially explore the biological activity of this specific compound, as well as its potential applications in medicine or other fields .

properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-16-7-10(6-11(16)13(18)19)15-12(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUQGVQIIDGAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373877
Record name 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

478804-04-5
Record name 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478804-04-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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